N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide
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Description
“N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide” is a compound that belongs to the benzothiazole class of compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds . The specific molecular structure of “N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide” is not provided in the available literature.Chemical Reactions Analysis
Benzothiazole derivatives show diverse chemical reactivity due to the presence of sulfur and nitrogen in the heterocyclic ring . The specific chemical reactions involving “N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide” are not mentioned in the available literature.Mechanism of Action
Benzothiazole derivatives have been found to exhibit their biological activity by interacting with various targets. For instance, some benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . The specific mechanism of action of “N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide” is not provided in the available literature.
Future Directions
Benzothiazole derivatives have shown promising biological activities and have potential for further development as therapeutic agents . Future research could focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and optimization of their properties for potential therapeutic applications .
properties
IUPAC Name |
N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-7-1-2-10-8(5-7)15-11(18-10)3-4-14-12(16)9-6-17-9/h1-2,5,9H,3-4,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYGWYUDXWUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=NC3=C(S2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide |
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